3-Ethoxy-2,4-difluorobenzonitrile

Übersicht

Beschreibung

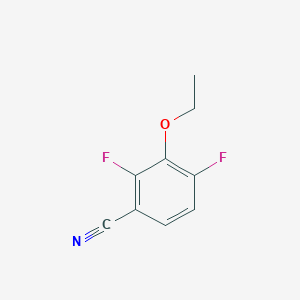

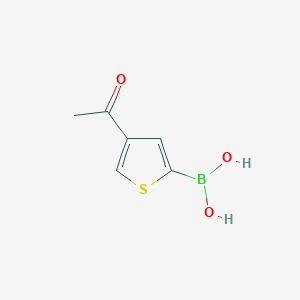

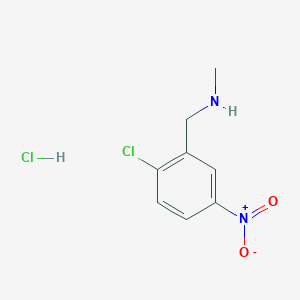

3-Ethoxy-2,4-difluorobenzonitrile is a chemical compound with the molecular formula C9H7F2NO . It has a molecular weight of 183.16 .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,4-difluorobenzonitrile consists of a benzene ring substituted with two fluorine atoms, a nitrile group, and an ethoxy group . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 250.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis

3-Ethoxy-2,4-difluorobenzonitrile is a solid at room temperature . It has a molar refractivity of 42.5±0.4 cm3, a polar surface area of 33 Å2, and a polarizability of 16.9±0.5 10-24 cm3 . The compound also has a surface tension of 36.9±5.0 dyne/cm and a molar volume of 148.6±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

"3-Ethoxy-2,4-difluorobenzonitrile" serves as an intermediate in the synthesis of complex molecules. For instance, its structural analogs have been utilized in the synthesis of selective herbicides, demonstrating the importance of such compounds in agricultural chemistry. Cheng Zhi-ming (2006) detailed the synthesis of a related compound, 3,4-difluorobenzonitrile, highlighting its role in producing cyhalofop butyl, a selective herbicide. This synthesis involves steps like amidation, dehydration, and fluorination, showcasing the compound's utility in industrial chemistry processes Cheng Zhi-ming, 2006.

Material Science Applications

In material science, difluorobenzonitrile derivatives have been investigated for their potential in creating polymers and liquid crystals. Kricheldorf et al. (2005) explored multicyclic poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, which include the 2,4-difluoro isomer. This study found that these compounds could form soluble polyethers and multicyclic oligomers, indicating their significance in developing new polymeric materials Kricheldorf, H., Hobzova, R., Schwarz, G., & Vakhtangishvili, L., 2005.

Molecular Structure Analysis

The investigation of molecular structures through spectroscopy provides insights into the effects of substitutions on molecular geometry. A study by Kamaee et al. (2015) on fluorinated benzonitriles, including 2,4-difluorobenzonitrile, employed Fourier transform microwave spectroscopy to understand the impact of fluorine substitution on the benzene ring. This research contributes to our understanding of how specific substitutions influence the electronic and physical properties of molecules Kamaee, M., Sun, Ming, Luong, H., & van Wijngaarden, J., 2015.

Photovoltaic Applications

In the context of renewable energy, derivatives of difluorobenzonitrile have been investigated for their utility in improving the efficiency of polymer solar cells. Jeong et al. (2011) studied the effects of a perfluorinated compound on the power conversion efficiencies of polymer solar cells, highlighting the role of fluorinated additives in enhancing electronic properties of photovoltaic materials Jeong, Seonju, Woo, Sungho, Lyu, H., & Han, Y., 2011.

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethoxy-2,4-difluorobenzonitrile. For instance, it is recommended to avoid all personal contact, including inhalation, and to use this compound in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Eigenschaften

IUPAC Name |

3-ethoxy-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFLKBZCCKYEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300990 | |

| Record name | 3-Ethoxy-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017778-32-3 | |

| Record name | 3-Ethoxy-2,4-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)

![3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B1462847.png)

![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)